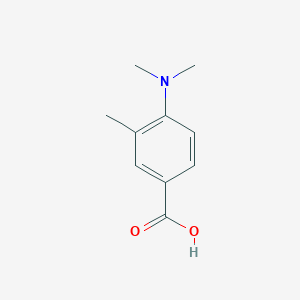

4-(Dimethylamino)-3-methylbenzoic acid

Descripción general

Descripción

4-(Dimethylamino)-3-methylbenzoic acid is a derivative of benzoic acid, which is an aromatic compound. It contains a carboxylic acid group (-COOH) and a dimethylamino group (-N(CH3)2) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a dimethylamino group and a carboxylic acid group . The linear formula of the compound is (CH3)2NC6H4CO2H .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 165.19 g/mol . It is a powder form substance . The melting point is 241-243 °C .Aplicaciones Científicas De Investigación

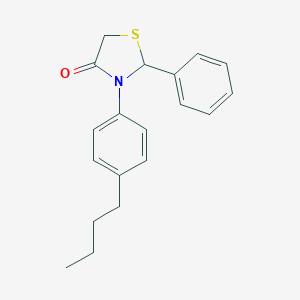

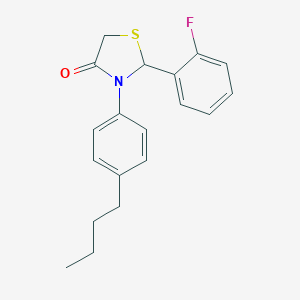

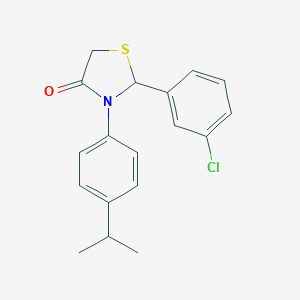

Cytotoxic Activity in Cancer Research : A study synthesized 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and derived 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds showed potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds had IC(50) values less than 10 nM, indicating strong potential in cancer treatment research (Deady et al., 2003).

Chemical Reactions and Derivatives : The reaction of 3-amino-4-methylbenzoic acid with tetramethylthiuram disulfide in DMF produced 3-N,N-dimethylthioureido-4-methylbenzoic acid. This research provides insights into the chemical properties and reactions of related compounds (Boi et al., 1999).

Potential Central Nervous System Agents : Research on 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, as analogues of previously reported compounds, explored their potential as central nervous system agents. Some of these compounds showed significant antitetrabenazine activity, a property common in antidepressants (Martin et al., 1981).

Application in Chiral Separation : A study used cellulose tris(4 - methylbenzoate) for the resolution of racemic 2 - (dimethylamino) - 2 - phenylbutyl ester of 3,4,5 - trimethoxybenzoic acid, highlighting its use in chiral separation techniques (Wang Lai, 1999).

Photometric Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine, a related compound, was investigated as a photometric reagent for selenium. This research is significant for analytical chemistry, especially in the detection and analysis of selenium (Demeyere & Hoste, 1962).

Herbicide Research : The molecule triflusulfuron-methyl, containing a 4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl group, was studied for its herbicidal properties. This research contributes to the development of new herbicides (Mereiter, 2011).

Synthesis of Imidazole-4-carboxylic Acids : A novel synthesis method for imidazole-4-carboxylic acids using 3- N , N -(dimethylamino)isocyanoacrylate-Wang-resin was developed, which is significant for pharmaceutical and medicinal chemistry (Henkel, 2004).

Cosmetic Industry Applications : Eco-friendly methodologies were applied to synthesize aromatic esters like 2-ethylhexyl 4-(dimethylamino)benzoate, a UV filter in cosmetics. This research is relevant to green chemistry in the cosmetic industry (Villa et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with proteins such asReplicase polyprotein 1ab and Orf1a polyprotein in SARS-CoV .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been shown to influence various pathways, including those involved in the synthesis of amino acids

Pharmacokinetics

It is known that the compound’s solubility can be influenced by temperature . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

It is suggested that the compound may have potential antitumor effects by targeting specific proteins in oral cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Dimethylamino)-3-methylbenzoic acid. For instance, the compound’s protonation degree can be significantly impacted by temperature . Additionally, the compound’s action may be influenced by other environmental factors, such as pH and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

4-(Dimethylamino)-3-methylbenzoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. The compound acts as an inhibitor, affecting the enzyme’s activity and subsequently influencing dopamine levels . Additionally, this compound interacts with proteins involved in cellular signaling pathways, such as G-protein-coupled receptors, modulating their activity and impacting downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as increased or decreased proliferation, differentiation, or apoptosis. Additionally, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and modulating their downstream effects . These interactions can lead to changes in gene expression, protein synthesis, and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can change over time, with prolonged exposure leading to cumulative effects on gene expression and cellular metabolism . These temporal effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology . As the dosage increases, more pronounced effects can be observed, including changes in behavior, metabolism, and organ function . High doses of this compound can lead to toxic or adverse effects, such as hepatotoxicity or neurotoxicity . These dosage effects are critical for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for determining the compound’s cellular and tissue-specific effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can affect its interactions with biomolecules and its overall efficacy. Understanding the factors that govern its localization is important for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Propiedades

IUPAC Name |

4-(dimethylamino)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXJWOLTFBRYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

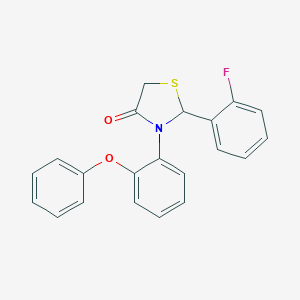

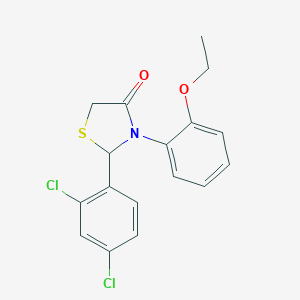

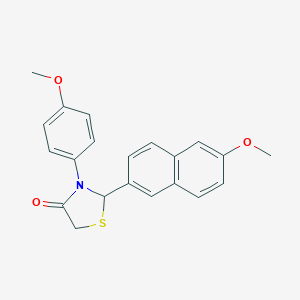

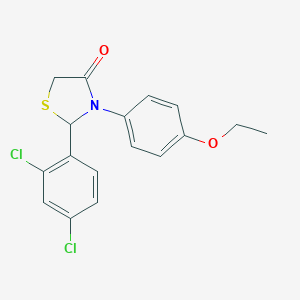

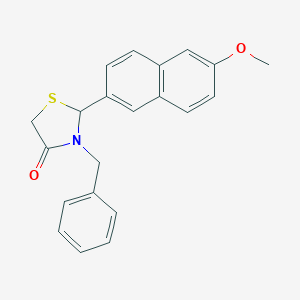

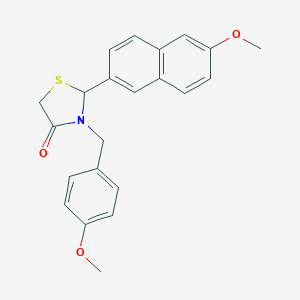

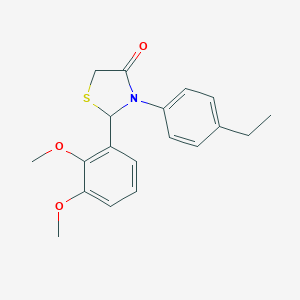

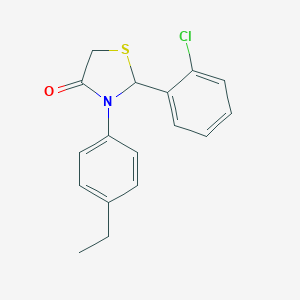

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dimethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B494198.png)

![2-[4-(Benzyloxy)phenyl]-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B494202.png)

![2-[4-(Benzyloxy)phenyl]-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B494212.png)